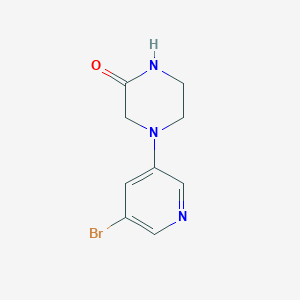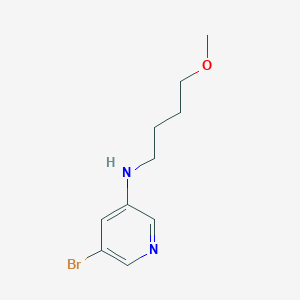
4-(5-Bromopyridin-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromopyridin-3-yl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a piperazine ring. The compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 4-(5-Bromopyridin-3-yl)piperazin-2-one is not fully understood. However, it has been reported to act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to changes in the DNA structure and interfere with its replication and transcription.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the replication of various viruses, such as HIV and HCV. In addition, it has been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(5-Bromopyridin-3-yl)piperazin-2-one is its potential use as a building block in the synthesis of novel materials. It can also be used as a tool compound in drug discovery research. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in biological assays.
Orientations Futures
There are several future directions for the research on 4-(5-Bromopyridin-3-yl)piperazin-2-one. One of the areas of interest is the development of novel materials using the compound as a building block. Another area of interest is the further exploration of its potential use as a tool compound in drug discovery research. In addition, more studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 4-(5-Bromopyridin-3-yl)piperazin-2-one. One of the commonly used methods involves the reaction of 5-bromo-3-chloropyridine with piperazine in the presence of a base. The reaction proceeds via nucleophilic substitution of the chlorine atom by the piperazine ring, followed by cyclization to form the desired product.
Applications De Recherche Scientifique
4-(5-Bromopyridin-3-yl)piperazin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has been reported to exhibit various biological activities, such as antitumor, antiviral, and antibacterial activities. It has also been studied for its potential use as a building block in the synthesis of novel materials, such as polymers and dendrimers.
Propriétés
IUPAC Name |
4-(5-bromopyridin-3-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c10-7-3-8(5-11-4-7)13-2-1-12-9(14)6-13/h3-5H,1-2,6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMJFYCYTJSSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide](/img/structure/B6647619.png)
![3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B6647624.png)
![N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide](/img/structure/B6647643.png)
![1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B6647650.png)
![2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6647661.png)
![5-bromo-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B6647664.png)
![5-[(3-Ethylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647672.png)

![5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B6647691.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B6647700.png)
![3-[(5-Bromopyridin-3-yl)amino]propan-1-ol](/img/structure/B6647707.png)

![3-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6647726.png)
